5-Fluoro-3-methylpicolinimidamide hydrochloride
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Overview
Description
5-Fluoro-3-methylpicolinimidamide hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position on the pyridine ring, with an imidamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which are subjected to various chemical reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, methylation, and amidation, followed by purification techniques like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylpicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organometallic compounds or halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
5-Fluoro-3-methylpicolinimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the imidamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridine: Similar structure but with a different position of the methyl group.
3-Fluoro-5-methylpyridine: Fluorine and methyl groups are swapped in position.
5-Fluoro-3-methylpyridine: Lacks the imidamide group, making it less versatile in certain applications.
Uniqueness
5-Fluoro-3-methylpicolinimidamide hydrochloride is unique due to the presence of both the fluorine atom and the imidamide group, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential for use in various scientific and industrial applications .
Properties
Molecular Formula |
C7H9ClFN3 |
---|---|
Molecular Weight |
189.62 g/mol |
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8FN3.ClH/c1-4-2-5(8)3-11-6(4)7(9)10;/h2-3H,1H3,(H3,9,10);1H |
InChI Key |
DNKOSDATVDSHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=N)N)F.Cl |
Origin of Product |
United States |
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